cis-Ned 19 is a synthetic antagonist of NAADP, a potent Ca2+-mobilizing messenger. [] While NAADP is known to trigger Ca2+ release via two-pore channels (TPCs) localized in endolysosomal vesicles, cis-Ned 19 inhibits these actions. [, ] This compound is a valuable tool for investigating the role of NAADP signaling in various cellular processes. [, , ]
Cis-Ned 19 can be synthesized through a multi-step process involving the modification of precursor compounds. The synthesis typically begins with the preparation of ylide intermediates using n-butyllithium and acetylmethylene triphenylphosphorane, followed by a Wittig reaction with formaldehyde to yield an α,β-unsaturated ketone. This intermediate undergoes further transformations, including reflux in dichloromethane over a Grubbs II catalyst, leading to intramolecular ring closure. A Diels–Alder cycloaddition reaction is then performed to generate the desired stereoisomers .
Key parameters during synthesis include:
Cis-Ned 19 exhibits a complex molecular structure characterized by specific stereochemistry that influences its biological activity. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement of functional groups.
The molecular formula for cis-Ned 19 is C₁₁H₁₄N₄O₅P, indicating the presence of nitrogen and phosphorus atoms that are critical for its function as a NAADP antagonist. The structure includes a nicotinic acid moiety linked to an adenine dinucleotide phosphate framework, which is essential for its interaction with calcium signaling pathways .
Cis-Ned 19 participates in several significant chemical reactions that are critical for its function as a calcium signaling modulator. Notably, it acts as an antagonist by binding to NAADP receptors, thereby inhibiting the release of calcium ions from intracellular stores. The inhibition potency is quantified by the half-maximal inhibitory concentration (IC50), which has been reported at approximately 800 nM .
The compound's interaction with various receptors and ion channels can lead to downstream effects on cellular signaling pathways, particularly those involving smooth muscle contraction and neurotransmitter release .
The mechanism of action for cis-Ned 19 involves its binding to NAADP receptors located on endolysosomal membranes. By blocking NAADP-mediated calcium release, cis-Ned 19 effectively reduces intracellular calcium levels ([Ca²⁺]i), which is crucial for various physiological processes such as muscle contraction and neurotransmitter release.
Studies have shown that cis-Ned 19 inhibits norepinephrine-induced calcium rises in smooth muscle cells by approximately 50–60%, demonstrating its effectiveness as a calcium signaling inhibitor. The relative efficacy of cis-Ned 19 compared to its trans counterpart indicates that it has a higher potency in certain biological contexts .
Cis-Ned 19 possesses distinct physical and chemical properties that contribute to its functionality:
The compound's solubility profile makes it suitable for in vitro studies involving cell cultures and biochemical assays .
Cis-Ned 19 has several scientific applications primarily centered around research into calcium signaling mechanisms:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3